
4-Bromoisothiazole
Overview
Description
4-Bromoisothiazole is a heterocyclic organic compound with the molecular formula C3H2BrNS. It is characterized by the presence of a bromine atom attached to the fourth position of an isothiazole ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoisothiazole can be synthesized through several methods. One common approach involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride, yielding 3,5-dibromoisothiazole-3-carbonitrile and 5,5’-thiobis(3-bromoisothiazole-4-carbonitrile) in varying yields . Another method involves the use of thiohydroxylamine and metal-catalyzed approaches to deliver densely decorated isothiazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The organic phases are washed with sodium hydroxide to adjust the pH, dried over anhydrous sodium sulfate, and purified by distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as Suzuki, Stille, and Sonogashira couplings.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the isothiazole ring.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of novel heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Palladium-catalyzed cross-coupling reactions using reagents like palladium(II) acetate and iron(III) bromide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted isothiazoles and other heterocyclic compounds with potential biological activity .
Scientific Research Applications
4-Bromoisothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromoisothiazole involves its interaction with various molecular targets and pathways. It can act as a ligand for metal complexes, facilitating catalytic reactions. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
4-Bromoisothiazole can be compared with other similar compounds such as:
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen atoms.
Isothiazole: An isomer of thiazole with the sulfur and nitrogen atoms in a 1,2-relationship.
Brominated Heterocycles: Compounds like 4-bromoimidazole and 4-bromopyrazole, which also contain bromine atoms and exhibit unique reactivity and biological properties.
This compound stands out due to its specific substitution pattern and the unique reactivity of the isothiazole ring, making it a valuable compound in various fields of research and industry.
Biological Activity
4-Bromoisothiazole, a heterocyclic compound with the molecular formula C3H2BrNS, is part of the isothiazole family and has garnered significant attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Overview of this compound
This compound is characterized by a bromine atom at the fourth position of the isothiazole ring. Its unique structure contributes to its potential applications in pharmaceuticals and agrochemicals. The compound has been investigated for various biological properties, including antimicrobial, antifungal, antiviral, and anticancer activities.
Target Interactions
This compound interacts with several biological targets:
- Histone Acetyltransferases (HATs) : It inhibits the activity of HATs such as Tip60 and p300, which play critical roles in gene expression regulation. This inhibition occurs through binding to the active sites of these enzymes, preventing histone acetylation and altering chromatin dynamics.
- Cellular Proliferation : The compound has demonstrated cytotoxic effects on cancer cells, particularly prostate cancer cell lines. It induces apoptosis by activating caspase pathways (caspase 3 and caspase 9), leading to decreased cell viability .
Biochemical Pathways
The compound's effects on cellular processes include:
- Inhibition of Enzyme Activity : Prolonged exposure to this compound leads to sustained inhibition of enzyme activity and persistent changes in gene expression patterns.
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Aspergillus fumigatus), with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL for certain derivatives .
Antimicrobial Properties
A study evaluating the antimicrobial activity of this compound derivatives found that compounds substituted with specific moieties exhibited enhanced activity against both bacterial and fungal strains. The best antibacterial activity was noted among derivatives with methylthio or salicylamide substitutions .
Cytotoxic Effects
In vitro studies have shown that this compound significantly inhibits the proliferation of prostate cancer cells. The compound's ability to induce apoptosis highlights its potential as a therapeutic agent in cancer treatment .
Case Study 1: Antimicrobial Efficacy
In a comparative study, researchers synthesized several thiazole derivatives, including those based on this compound. The derivatives were tested against multiple pathogens. The results indicated that specific substitutions led to MIC values as low as 1.0 µM against Mycobacterium tuberculosis and Streptococcus pneumoniae, establishing a correlation between structural modifications and enhanced biological activity .
Case Study 2: Cancer Cell Line Studies
A series of experiments focused on prostate cancer cell lines revealed that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis showed an increase in early apoptotic cells after treatment, confirming the compound's potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
Thiazole | Five-membered ring | Antimicrobial, anticancer |
Isothiazole | Isomer of thiazole | Antifungal, antiviral |
This compound | Substituted isothiazole | Antimicrobial, cytotoxic |
This table illustrates how this compound stands out due to its specific substitution pattern that enhances its reactivity and biological properties compared to related compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-Bromoisothiazole derivatives, and how do solvent choice and reaction duration affect yield optimization?
Answer: The synthesis of this compound derivatives typically involves refluxing precursor compounds (e.g., substituted hydrazides) in polar aprotic solvents like DMSO under controlled conditions. Optimizing reflux duration (e.g., 18 hours) and solvent selection can improve yields up to 65% by ensuring complete cyclization and minimizing side reactions . Post-reaction steps such as reduced-pressure distillation and crystallization in water-ethanol mixtures are critical for product isolation .
Q. What safety measures and first-aid protocols are mandatory when handling this compound in laboratory settings?
Answer: Researchers must use chemical-resistant gloves (inspected prior to use), full-body protective suits, and respiratory equipment when handling this compound. Immediate measures for exposure include rinsing eyes with water for 15 minutes and washing skin with soap and water. Contaminated gloves should be disposed of following laboratory safety protocols .
Advanced Research Questions
Q. How do X-ray crystallography and computational modeling resolve structural ambiguities in this compound-based heterocycles?
Answer: Single-crystal X-ray diffraction analyses reveal bond length variations (e.g., S1–C9 = 1.734 Å vs. S1–C10 = 1.757 Å) and dihedral angles between aromatic rings, which inform resonance effects and molecular stability. Intermolecular interactions such as C–H⋯N hydrogen bonds and π-π stacking (centroid distances ~3.492 Å) are quantified to explain crystalline packing behavior .
Q. What systematic approaches address contradictions in reported synthetic yields for this compound derivatives across literature studies?
Answer: Methodological discrepancies can be resolved by standardizing reaction parameters (e.g., molar ratios, catalyst loading) and employing design-of-experiment (DoE) frameworks. Comparative studies using spectroscopic validation (e.g., NMR, IR) and reproducibility checks under inert atmospheres help identify critical variables like moisture sensitivity or oxygen interference .
Q. How can regioselective bromination of isothiazole precursors be achieved using N-bromosuccinimide (NBS)?
Answer: NBS in acetonitrile at 0–5°C selectively brominates the C5 position of imidazothiadiazole scaffolds. Stoichiometric control (1.1 equiv NBS) and reaction monitoring via TLC prevent over-bromination. Post-reaction purification through column chromatography isolates the desired mono-brominated product with >90% purity .
Q. What strategies enhance the bioactivity of this compound hybrids via rational structural modifications?
Answer: Incorporating electron-withdrawing groups (e.g., -Br, -NO2) at the 4-position and coupling with thiazole-triazole pharmacophores via click chemistry improves antimicrobial potency. Activity correlations are established through SAR studies and molecular docking against target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How do intermolecular forces in this compound crystals influence their physicochemical stability and solubility profiles?
Answer: Hydrogen bonding networks (e.g., C8–H8⋯N1 chains) and π-π interactions between aromatic systems reduce solubility in polar solvents but enhance thermal stability. Solubility can be modulated by introducing hydrophilic substituents (e.g., -OH, -NH2) without disrupting critical packing motifs .
Q. What analytical workflows ensure batch-to-batch consistency in this compound synthesis for preclinical studies?
Answer: Rigorous quality control involves HPLC purity checks (>97%), elemental analysis (C, H, N ±0.3%), and spectral fingerprint matching (1H/13C NMR, FT-IR). Batch records must document solvent lot numbers, drying times, and catalyst recycling protocols to meet GLP standards .
Q. Methodological Notes
- Synthesis Optimization : Prioritize inert reaction conditions (argon/nitrogen atmosphere) to avoid oxidation side products .
- Data Validation : Use dual detection methods (e.g., LC-MS alongside NMR) to confirm compound identity when literature data is conflicting .
- Safety Compliance : Regularly update risk assessments based on updated SDS guidelines for brominated heterocycles .
Properties
IUPAC Name |
4-bromo-1,2-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGKUQWKQVTDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409450 | |
Record name | 4-BROMOISOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24340-77-0 | |
Record name | 4-BROMOISOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-isothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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